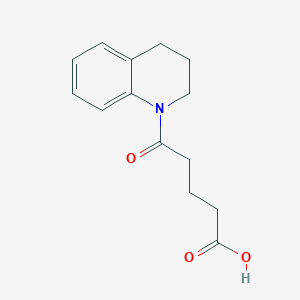![molecular formula C16H13BrN2O2 B5776413 4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
4-{[3-(4-bromophenyl)acryloyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-bromophenyl)acryloyl]amino}benzamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
BPA has been found to inhibit the activity of tubulin, a protein that plays a crucial role in cell division. BPA binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPA has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. BPA has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BPA has been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
BPA has several advantages for lab experiments, including its selective cytotoxic effect on cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential as a photosensitizer in photodynamic therapy. However, BPA also has some limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
Future Directions
There are several future directions for BPA research, including the development of more efficient synthesis methods, the optimization of BPA as a photosensitizer in photodynamic therapy, and the investigation of BPA's potential as a diagnostic tool for cancer. Additionally, the use of BPA in combination with other chemotherapeutic agents or targeted therapies should be explored to improve its efficacy and reduce potential toxicity.
Synthesis Methods
BPA has been synthesized using various methods, including the reaction of 4-aminobenzamide with 4-bromocinnamaldehyde, followed by the reduction of the resulting intermediate using sodium borohydride. Another method involves the reaction of 4-aminobenzamide with 4-bromo-3-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure BPA.
Scientific Research Applications
BPA has shown potential applications in various scientific research fields, including cancer research, drug discovery, and photodynamic therapy. BPA has been found to selectively accumulate in cancer cells, making it a potential candidate for cancer diagnosis and treatment. BPA has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate the photosensitizer and induce cell death in cancer cells.
properties
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPPKUQDKLLIEL-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)



![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)
